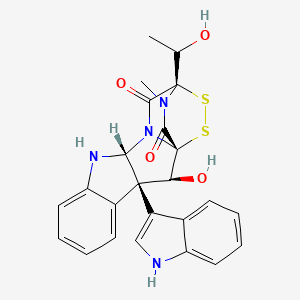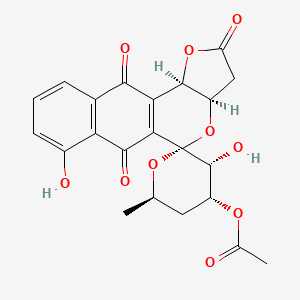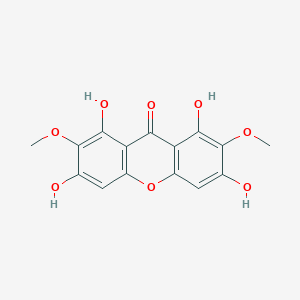
MnTBAP chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MnTBAP chloride is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of MnTBAP chloride involves several steps. One common method includes the reaction of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin with manganese chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may lead to the formation of higher oxidation state manganese compounds .
Aplicaciones Científicas De Investigación
MnTBAP chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it serves as a model compound for studying the behavior of metalloporphyrins in biological systems. Additionally, it is used in environmental science for the detection and capture of carbon dioxide and manganese ions .
Mecanismo De Acción
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, it generates singlet oxygen upon exposure to light, which can damage cancer cells. The compound’s structure allows it to bind to specific sites in biological molecules, facilitating its role as a catalyst or therapeutic agent .
Comparación Con Compuestos Similares
Similar compounds include other manganese porphyrins such as manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin. These compounds share similar structural features but may differ in their specific applications and properties. For instance, manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin is known for its superoxide dismutase mimetic activity, which is not a prominent feature of MnTBAP chloride .
Propiedades
Fórmula molecular |
C48H28ClMnN4O8 |
|---|---|
Peso molecular |
879.1 g/mol |
Nombre IUPAC |
manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride |
InChI |
InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 |
Clave InChI |
XHVDAQLNUQLQKW-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cl-].[Mn+3] |
Sinónimos |
manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin manganese(III)-tetrakis(4-benzoic acid)porphyrin Mn(III) tetrakis(4-benzoic acid)porphyrin MnTBAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)

![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)
![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)





![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1258627.png)



![2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1258633.png)
